molecular formula C12H18N2O B11798000 3-Methyl-5-(1-methylpiperidin-2-yl)pyridin-2(1H)-one

3-Methyl-5-(1-methylpiperidin-2-yl)pyridin-2(1H)-one

Cat. No.: B11798000
M. Wt: 206.28 g/mol
InChI Key: CEHJVFUALXIYEK-UHFFFAOYSA-N
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Description

3-Methyl-5-(1-methylpiperidin-2-yl)pyridin-2(1H)-one is a chemical compound with a unique structure that combines a pyridinone core with a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(1-methylpiperidin-2-yl)pyridin-2(1H)-one typically involves the following steps:

    Formation of the Pyridinone Core: This can be achieved through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.

    Introduction of the Piperidine Moiety: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a halogenated pyridinone reacts with a piperidine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This includes controlling reaction conditions such as temperature, pressure, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(1-methylpiperidin-2-yl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

3-Methyl-5-(1-methylpiperidin-2-yl)pyridin-2(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies to understand its interaction with biological macromolecules.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Methyl-5-(1-methylpiperidin-2-yl)pyridin-2(1H)-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-Methyl-5-(1-methylpiperidin-2-yl)pyridin-2(1H)-one can be compared with other similar compounds, such as:

    Pyridinone Derivatives: These compounds share the pyridinone core but differ in their substituents.

    Piperidine Derivatives: These compounds have a piperidine ring but may have different functional groups attached.

The uniqueness of this compound lies in its specific combination of the pyridinone and piperidine moieties, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

3-methyl-5-(1-methylpiperidin-2-yl)-1H-pyridin-2-one

InChI

InChI=1S/C12H18N2O/c1-9-7-10(8-13-12(9)15)11-5-3-4-6-14(11)2/h7-8,11H,3-6H2,1-2H3,(H,13,15)

InChI Key

CEHJVFUALXIYEK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CNC1=O)C2CCCCN2C

Origin of Product

United States

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